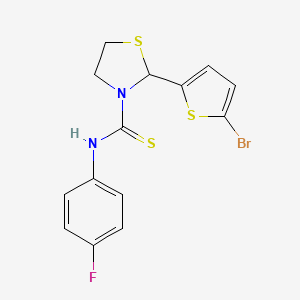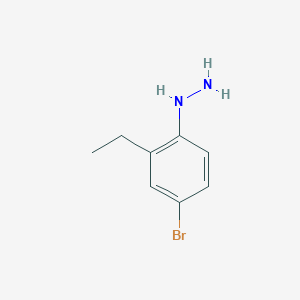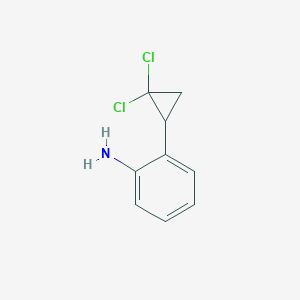
N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a brominated nitrophenyl group, a cyclohexyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the bromination of 4-nitrophenol to produce 2-bromo-4-nitrophenol . This intermediate is then reacted with cyclohexylamine to form the corresponding amide. The final step involves the cyclization of the amide to form the pyrrolidine ring, resulting in the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of brominated and nitrophenyl compounds with biological systems.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, potentially leading to the inhibition or activation of certain enzymes. The cyclohexyl and pyrrolidine rings can enhance the compound’s binding affinity to its targets, thereby modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide-1,1-dioxide
- 4-(2-bromo-4-nitrophenyl)morpholine
Uniqueness
N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a brominated nitrophenyl group with a cyclohexyl and pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H20BrN3O4 |
|---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
N-(2-bromo-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20BrN3O4/c18-14-9-13(21(24)25)6-7-15(14)19-17(23)11-8-16(22)20(10-11)12-4-2-1-3-5-12/h6-7,9,11-12H,1-5,8,10H2,(H,19,23) |
Clave InChI |
PTYGJPROXBOJRR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B11085041.png)
![(3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11085043.png)

![10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B11085050.png)
![8-Tert-butyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11085055.png)
![4-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B11085059.png)
![N-{4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11085066.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11085073.png)
![N-(4-fluorophenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11085084.png)
![N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-phenylacetamide](/img/structure/B11085091.png)
![Methyl 4-({[3-methyl-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-YL]imino}methyl)benzoate](/img/structure/B11085094.png)

![Ethyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11085122.png)

